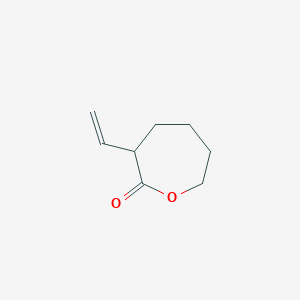
3-Ethenyloxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenyloxepan-2-one is a chemical compound with the molecular formula C8H12O2 It is a seven-membered lactone with an ethenyl group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Ethenyloxepan-2-one can be synthesized through several methods. One common approach involves the Bayer-Villiger oxidation of cyclic ketones using peracids such as performic acid or meta-chloroperbenzoic acid. The reaction typically occurs in a solvent like methylene chloride at low temperatures (around -70°C) to yield the desired lactone .
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethenyloxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the lactone to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Peracids like performic acid or meta-chloroperbenzoic acid.
Reduction: Diisobutylaluminium hydride (DIBAL-H) in methylene chloride at low temperatures.
Substitution: Nucleophiles such as alcohols or amines under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted lactones or open-chain derivatives.
Aplicaciones Científicas De Investigación
3-Ethenyloxepan-2-one has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Ethenyloxepan-2-one depends on its application. In polymerization reactions, the compound undergoes ring-opening polymerization to form long-chain polymers. The presence of the ethenyl group can influence the reactivity and properties of the resulting polymer. In biological systems, the compound’s effects would depend on its interaction with specific molecular targets and pathways, which are subjects of ongoing research.
Comparación Con Compuestos Similares
3-Ethenyloxepan-2-one can be compared with other lactones such as:
ε-Caprolactone: A six-membered lactone used in the production of polycaprolactone, a biodegradable polymer.
γ-Butyrolactone: A five-membered lactone with applications in the synthesis of pharmaceuticals and as a solvent.
δ-Valerolactone: A six-membered lactone used in the production of polyesters.
The uniqueness of this compound lies in its seven-membered ring structure and the presence of the ethenyl group, which can impart distinct properties to its derivatives and polymers.
Propiedades
Número CAS |
144162-04-9 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
3-ethenyloxepan-2-one |
InChI |
InChI=1S/C8H12O2/c1-2-7-5-3-4-6-10-8(7)9/h2,7H,1,3-6H2 |
Clave InChI |
KSLINXQJWRKPET-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CCCCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


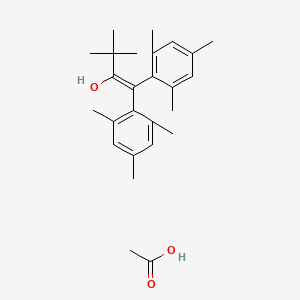
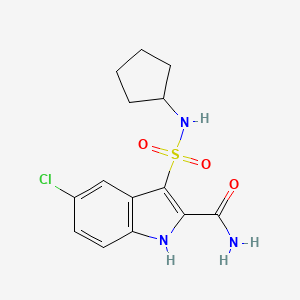

![2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12546024.png)
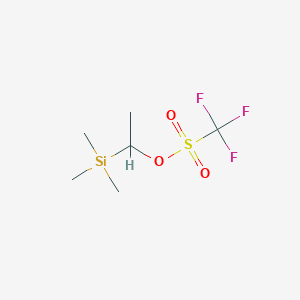


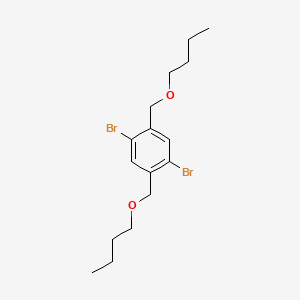

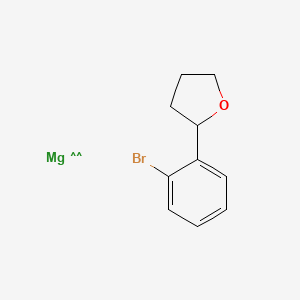

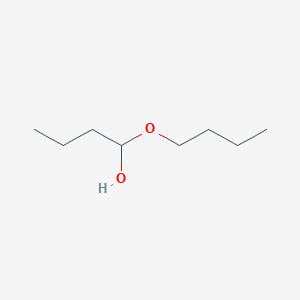
![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)
![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)
